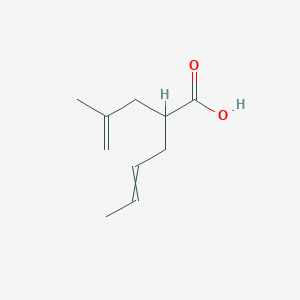
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid is an organic compound with a unique structure that includes both an alkene and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid can be achieved through several methods. One common approach involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid, using manganese (II) acetate and cobalt (II) acetate as catalysts . Another method involves the photosensitized oxidation of citronellol to produce allyl hydroperoxides, which are then reduced to the corresponding diols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions would be crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The alkene group can undergo electrophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methacrylic acid: Similar in structure but lacks the hex-4-enoic acid moiety.
2-Methyl-2-propen-1-ol: Shares the 2-methylprop-2-en-1-yl group but differs in the functional group.
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone: Similar in having an alkene group but differs in overall structure.
Uniqueness
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid is unique due to its combination of an alkene and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propriétés
Numéro CAS |
112391-49-8 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-(2-methylprop-2-enyl)hex-4-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-9(10(11)12)7-8(2)3/h4-5,9H,2,6-7H2,1,3H3,(H,11,12) |
Clé InChI |
LJVBEQVFJJEICD-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(CC(=C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
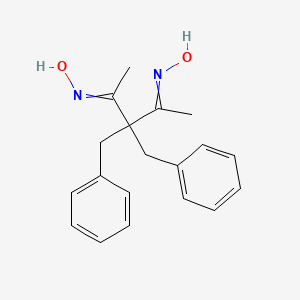
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)

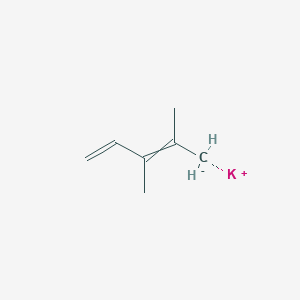
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
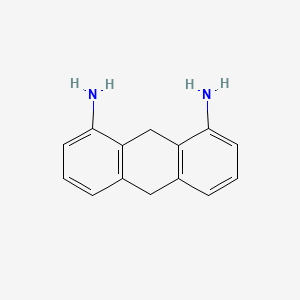

![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)

![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)

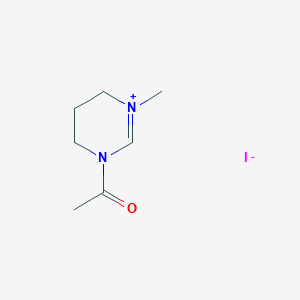
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
